molecular formula C27H22F3N3O3S B2897013 N-(3-acetylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide CAS No. 370844-80-7

N-(3-acetylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide

Cat. No.: B2897013
CAS No.: 370844-80-7
M. Wt: 525.55
InChI Key: KECPTWVVBBPCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C27H22F3N3O3S and its molecular weight is 525.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research on similar compounds, such as various amide-containing isoquinoline derivatives, reveals insights into their structural aspects, including crystal structures, formation of gels or crystalline solids upon treatment with different acids, and fluorescence properties upon interaction with other compounds. These findings indicate the potential of such compounds in materials science, particularly in the development of new luminescent materials or in the study of molecular interactions and crystal engineering (A. Karmakar, R. Sarma, J. Baruah, 2007).

Luminescent Materials and Corrosion Inhibitors

The synthesis and characterization of derivatives, such as dihydrothieno[2,3-c] isoquinolines, have been explored for their luminescent properties and potential as corrosion inhibitors. These studies suggest the use of isoquinoline derivatives in developing new materials with specific optical and protective properties (Islam S. Marae et al., 2022).

Novel Synthetic Methods

Research into novel synthetic methods, including the cyclization of various acetamide derivatives, demonstrates the chemical versatility and potential of such compounds in the synthesis of complex molecules. These methodologies can lead to the development of new pharmaceuticals or materials with unique properties (Kazuhiro Kobayashi et al., 2007).

Antimicrobial Agents

The synthesis and evaluation of new quinazolines and related compounds as potential antimicrobial agents highlight the medicinal chemistry applications of such molecules. These compounds have been tested for their antibacterial and antifungal activities, suggesting their potential utility in developing new treatments for infections (N. Desai, P. N. Shihora, D. Moradia, 2007).

Molecular Docking Studies

Molecular docking studies of compounds with similar structural motifs to N-(3-acetylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide offer insights into their potential interactions with biological targets. These studies are crucial in drug discovery and design, providing a theoretical basis for the development of compounds with specific biological activities (S. J. Jenepha Mary et al., 2022).

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F3N3O3S/c1-15(34)16-6-4-7-17(12-16)32-23(36)14-37-26-19(13-31)24(25-21(33-26)10-5-11-22(25)35)18-8-2-3-9-20(18)27(28,29)30/h2-4,6-9,12,24,33H,5,10-11,14H2,1H3,(H,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECPTWVVBBPCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.